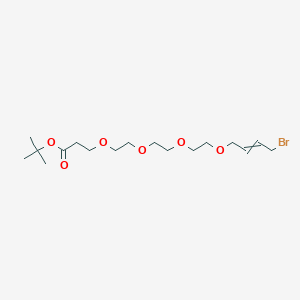

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate: is a chemical compound with the molecular formula C17H31BrO6 and a molecular weight of 411.33 g/mol . This compound is primarily used as a cross-linking reagent in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate involves the reaction of tert-butyl 4-bromo-2,2-dimethylbutanoate with tetraethylene glycol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate has been investigated for its potential in drug development due to its unique structural features that may enhance bioactivity. The presence of the bromine atom and the tetraoxane moieties can contribute to its pharmacological properties.

Bioconjugation and Linker Chemistry

This compound serves as a versatile linker in bioconjugation chemistry. Its structure allows it to form stable bonds with various biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools. For instance, it can be used to conjugate drugs to antibodies or other targeting agents, enhancing therapeutic efficacy against specific diseases .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or a functional additive in the synthesis of novel polymers with tailored properties. Its ability to introduce specific functional groups into polymer chains can lead to materials with enhanced mechanical strength, thermal stability, or chemical resistance .

Case Study 1: Drug Delivery Systems

Research has demonstrated the effectiveness of using this compound as a linker in the synthesis of drug-conjugates aimed at targeted cancer therapy. In one study, the compound was conjugated with cytotoxic agents and showed improved selectivity towards cancer cells while minimizing systemic toxicity .

Case Study 2: Diagnostic Applications

Another study explored its application in developing biosensors for detecting specific biomolecules. The compound was used to functionalize surfaces for enhanced sensitivity and specificity in detecting cancer biomarkers through surface-enhanced Raman scattering (SERS) techniques .

Wirkmechanismus

The mechanism of action of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate involves its ability to act as a cross-linking reagent . It forms covalent bonds with target molecules, thereby modifying their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is unique due to its specific structure, which includes multiple ether linkages and a bromine atom . This structure imparts distinct chemical properties, making it particularly suitable for use as a cross-linking reagent in various applications . In contrast, similar compounds like tert-Butyl α-bromoisobutyrate and tert-Butyl 3-butenoate have different structures and are used for different purposes .

Biologische Aktivität

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is a specialized compound notable for its unique chemical structure and potential biological applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C17H31BrO6

- Molecular Weight : 411.33 g/mol

- Density : 1.182 g/mL at 20°C

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of bromine and multiple ether linkages in its structure suggests potential roles in:

- Antioxidant Activity : The compound may act as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress in cells.

- Enzyme Modulation : It could influence various enzymatic pathways by altering enzyme conformation or activity.

Antioxidant Activity

A study conducted by Cermakova et al. (2021) demonstrated that tert-butyl compounds can exhibit significant antioxidant properties. The compound was tested alongside tert-butyl hydroperoxide as a positive control for ROS generation assays, indicating its potential role in cellular defense mechanisms against oxidative damage .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, research published in bioRxiv noted that the compound inhibited the proliferation of neuroblastoma cells by inducing apoptosis, suggesting its potential as a chemotherapeutic agent .

Case Studies

-

Neuroblastoma Treatment :

- Objective : Evaluate the cytotoxic effects on neuroblastoma cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected at higher concentrations.

-

Inflammation Modulation :

- Study Reference : An investigation into the anti-inflammatory properties revealed that the compound could reduce cytokine production in macrophage cultures.

- Outcome : This suggests a role in modulating immune responses and could be beneficial in inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing tert-butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving bromination and etherification. For example, bromoalkene intermediates are often generated using anhydrous solvents (e.g., THF or DCM) with reagents like ethyl 2-bromoacetate under reflux conditions. Purification typically employs flash column chromatography with gradients of cyclohexane/ethyl acetate (9:1 to 5:1) to isolate intermediates, followed by vacuum evaporation to remove solvents . Yield optimization may require stoichiometric control of lithium bis(trimethylsilyl)amide as a base .

Q. How is structural confirmation achieved for this compound and its intermediates?

- Methodological Answer : Structural characterization relies on:

- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., tert-butyl groups at δ 1.49 ppm, ester carbonyls at δ 170.9 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : For exact mass validation (e.g., [M+H]+ peaks matching theoretical values) .

- IR Spectroscopy : To identify functional groups like C=O (1690–1751 cm⁻¹) and ether linkages (1099–1165 cm⁻¹) .

Q. What storage conditions are advised to maintain compound stability?

- Methodological Answer : Despite room-temperature storage recommendations, hygroscopic tendencies of tert-butyl derivatives necessitate desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen) to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) are advised to validate shelf life .

Advanced Research Questions

Q. How can researchers address contradictions in stability data between commercial specifications and experimental observations?

- Methodological Answer : Discrepancies may arise from trace moisture or impurities. Mitigation strategies include:

- Karl Fischer titration to quantify water content in batches.

- Thermogravimetric Analysis (TGA) to assess decomposition thresholds.

- Controlled recrystallization using anhydrous solvents (e.g., dried DCM) to remove destabilizing impurities .

Q. What experimental design considerations are critical for optimizing stereochemical outcomes in derivatives of this compound?

- Methodological Answer : Stereochemical control requires:

- Chiral reagents (e.g., (R)- or (S)-configured starting materials) to direct enantioselectivity .

- Polarimetric monitoring ([α]20D values) to track optical activity during synthesis .

- Temperature modulation (e.g., cryogenic conditions for kinetically controlled reactions) to minimize racemization .

Q. How can analytical methods be tailored to resolve co-elution issues in HPLC purity assays?

- Methodological Answer : Co-elution challenges are addressed by:

- Adjusting mobile phase pH (e.g., 0.1% trifluoroacetic acid) to improve peak separation.

- Utilizing UPLC with sub-2µm particle columns for higher resolution.

- Cross-validating with 2D-LC or NMR-guided fractionation to confirm purity thresholds ≥97% .

Q. What strategies are effective in reconciling low yields during bromoalkene formation?

- Methodological Answer : Yield improvements involve:

- Catalyst screening : Tetrabutylammonium iodide (0.1–1 mol%) enhances bromide displacement efficiency .

- Solvent optimization : Replacing THF with DMF to stabilize transition states in SN2 mechanisms.

- In situ monitoring : FTIR or LC-MS to track reaction progress and terminate at peak conversion .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for tert-butyl derivatives in different solvent systems?

- Methodological Answer : Solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) can alter peak positions. Internal standards (e.g., TMS) and solvent-referenced calibration are essential. For example, tert-butyl protons may shift upfield in polar aprotic solvents due to reduced shielding . Cross-referencing with computational models (DFT) can validate assignments .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCGWNGIROULA-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.